Clenbuterol-D9 hydrochloride is a labelled salt of Clenbuterol. Clenbuterol is a β2 agonist used as a bronchodilator for the treatment of breathing disorders including asthma.
Clenbuterol-d9 hydrochloride
CAS No.: 184006-60-8
Cat. No.: VC0196393
Molecular Formula: C12H19Cl3N2O
Molecular Weight: 322.71
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 184006-60-8 |
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Molecular Formula | C12H19Cl3N2O |
Molecular Weight | 322.71 |
IUPAC Name | 1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride |
Standard InChI | InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3; |
SMILES | CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Chemical Properties and Structure
Molecular Structure and Composition
Clenbuterol-d9 hydrochloride features a unique molecular structure with nine deuterium atoms strategically positioned on the tert-butyl group. The molecular formula of the compound is C12H9Cl2D9N2O·HCl, indicating the presence of 12 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms from the dichlorophenyl group, 9 deuterium atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 hydrogen chloride molecule in the salt form . The compound's exact chemical structure plays a crucial role in its function as an analytical standard, particularly through the distinct mass shift provided by the deuterium labeling.
Physical and Chemical Properties
Clenbuterol-d9 exhibits specific physical and chemical properties that are important for its handling, storage, and analytical applications. The compound has a molecular weight of 286.246 g/mol (or 322.71 g/mol as the hydrochloride salt), making it slightly heavier than non-deuterated clenbuterol due to the presence of deuterium atoms . Below is a comprehensive table of its key physical and chemical properties:
The compound is hygroscopic and requires storage under inert atmosphere at -20°C to maintain stability . These properties are critical considerations for laboratories working with this analytical standard to ensure its integrity during storage and use.
Synthesis Methods
Traditional Synthesis Approaches
The synthesis of Clenbuterol-d9 hydrochloride has evolved significantly over time, with several methods developed to improve efficiency and yield. The traditional approach involves the reaction of 4-amino-alpha-bromine-3,5-dichloroacetophenone with D9-tert-butylamine . Early synthesis methods faced challenges with low conversion rates of expensive D9-tert-butylamine, which significantly impacted production costs and efficiency.
In conventional methods, D9-tert-butylamine served dual purposes: as both a deuterated raw material and as a base to provide the necessary alkaline environment for the reaction. This dual-role approach resulted in poor utilization of the expensive deuterated starting material, with conversion rates as low as 12% .
Optimized Synthesis Protocols
More recent synthetic approaches have addressed the inefficiencies of traditional methods through strategic modifications. A significant improvement involves the use of alternative organic bases such as triethylamine, N-diisopropylethylamine, DBU, or pyridine to provide the basic environment required for the reaction, allowing D9-tert-butylamine to function solely as a reactant . This modification has dramatically improved the conversion rate of D9-tert-butylamine from 12% to 53.3%.
The optimized synthesis typically follows these key steps:
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Reaction of 4-amino-3,5-dichlorobromoacetophenone with D9-tert-butylamine in the presence of an organic base
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Reduction of the resulting ketone intermediate to form Clenbuterol-d9
The reduction step has also been optimized, with researchers exploring alternatives to the sodium borohydride reduction method. One improved approach employs catalytic hydrogenation, which has increased the reduction yield from 35% to 76% .
Applications and Uses
Analytical Standard in Mass Spectrometry
The primary application of Clenbuterol-d9 hydrochloride is as an internal standard for the quantification of clenbuterol in biological samples using advanced analytical techniques such as ultra-high pressure liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) . Its utility as an internal standard stems from its identical chemical behavior to non-deuterated clenbuterol while possessing a distinct mass shift (M+9) that allows clear differentiation in mass spectrometry analyses.
This property makes Clenbuterol-d9 hydrochloride invaluable for:
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Calibration of analytical instruments
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Validation of analytical methods
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Accurate quantification of clenbuterol in complex biological matrices
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Quality control in analytical laboratories
Analytical Characteristics
Spectroscopic Properties
Clenbuterol-d9 hydrochloride exhibits specific spectroscopic properties that facilitate its identification and quantification in analytical settings. The compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The deuterium labeling creates distinctive spectroscopic features, particularly in mass spectrometry where the M+9 mass shift provides a clear differentiation from non-deuterated clenbuterol . This property is fundamental to its function as an internal standard, allowing analysts to distinguish between the analyte of interest and the standard even in complex biological matrices.
These specifications ensure that the analytical standard performs consistently in various applications, providing reliable results for researchers and analysts working with clenbuterol detection methods.
Comparative Analysis with Non-deuterated Clenbuterol
While Clenbuterol-d9 hydrochloride shares many chemical properties with non-deuterated clenbuterol hydrochloride, the deuterium labeling introduces subtle differences that are advantageous in analytical contexts. The compound behaves almost identically to clenbuterol in chromatographic separations but is readily distinguished in mass spectrometric detection due to the mass difference.
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